molecular formula C17H10ClFN2O3 B11516604 (5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11516604
M. Wt: 344.7 g/mol
InChI Key: QJQDAGSWOQCYLX-FMIVXFBMSA-N
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Description

(5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl and a fluorophenyl group attached to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-chlorobenzaldehyde with 1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific molecular targets involved in these diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound with similar reactivity and applications in organic synthesis.

    Fluorine compounds: Compounds containing fluorine atoms, which share some chemical properties with (5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione.

Uniqueness

This compound is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to a diazinane trione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H10ClFN2O3

Molecular Weight

344.7 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H10ClFN2O3/c18-11-7-5-10(6-8-11)9-12-15(22)20-17(24)21(16(12)23)14-4-2-1-3-13(14)19/h1-9H,(H,20,22,24)/b12-9+

InChI Key

QJQDAGSWOQCYLX-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=O)F

Origin of Product

United States

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